2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains a trifluoromethyl group and a pyrrolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known for their unique physicochemical properties, which are thought to contribute to their biological activities . The presence of the fluorine atom and the pyridine structure in these compounds can result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals . For instance, they have been used in the synthesis of fluazifop-butyl, a herbicide that acts by inhibiting lipid synthesis .
Pharmacokinetics
The presence of the trifluoromethyl group in pharmaceutical compounds has been associated with improved pharmacokinetic properties, including increased lipophilicity, metabolic stability, and bioavailability .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests . They have also been used in the pharmaceutical industry, with several TFMP derivatives undergoing clinical trials .
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid inhalation of vapor or mist .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines.
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific trifluoromethyl and pyrrolo[3,4-b]pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7;/h1-2,12H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGBTAFPYPXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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